(1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one
(1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one
Brand Name:
Vulcanchem
CAS No.:
144850-49-7
VCID:
VC0168639
InChI:
InChI=1S/C13H10O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+
SMILES:
C1=COC(=C1)C=CC(=O)C=CC2=CC=CO2
Molecular Formula:
C13H10O3
Molecular Weight:
214.22 g/mol
(1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one
CAS No.: 144850-49-7
Main Products
VCID: VC0168639
Molecular Formula: C13H10O3
Molecular Weight: 214.22 g/mol
CAS No. | 144850-49-7 |
---|---|
Product Name | (1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one |
Molecular Formula | C13H10O3 |
Molecular Weight | 214.22 g/mol |
IUPAC Name | (1E,4E)-1,5-bis(furan-2-yl)penta-1,4-dien-3-one |
Standard InChI | InChI=1S/C13H10O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+ |
Standard InChIKey | XOOFLVNFEPIPIW-KQQUZDAGSA-N |
Isomeric SMILES | C1=COC(=C1)/C=C/C(=O)/C=C/C2=CC=CO2 |
SMILES | C1=COC(=C1)C=CC(=O)C=CC2=CC=CO2 |
Canonical SMILES | C1=COC(=C1)C=CC(=O)C=CC2=CC=CO2 |
Melting Point | 60.5 °C |
Physical Description | Liquid |
Synonyms | difurfurylidene acetone difurfurylideneacetone |
PubChem Compound | 1268245 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume